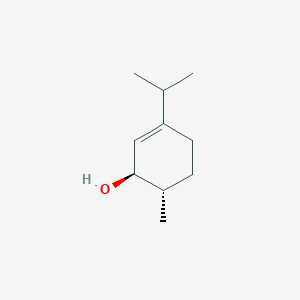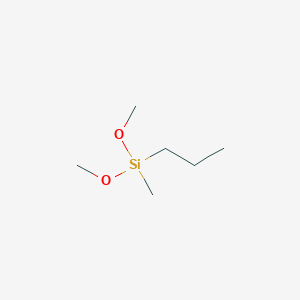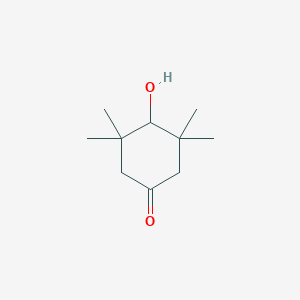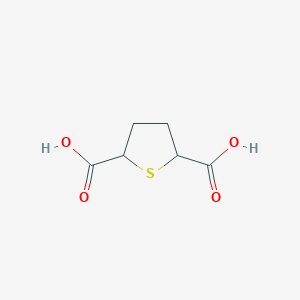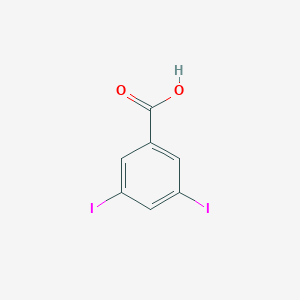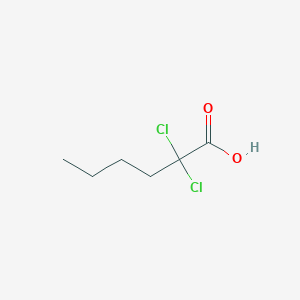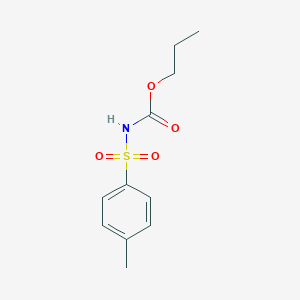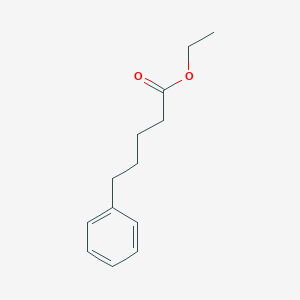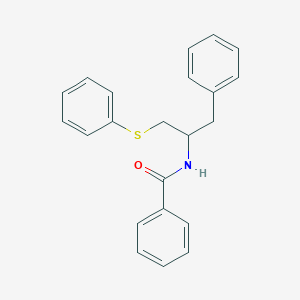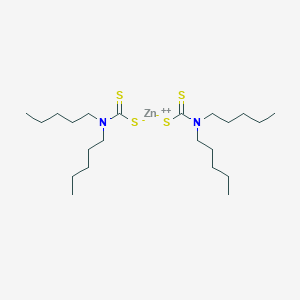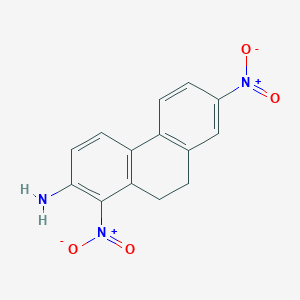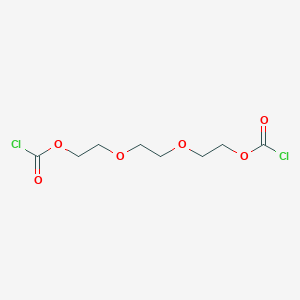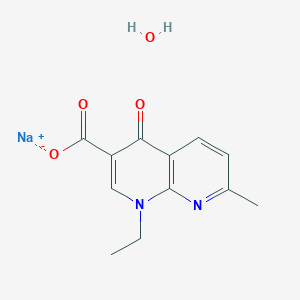
Nalidixate sodium
Vue d'ensemble
Description
Nalidixic acid sodium salt, also known as Nalidixate sodium, is a quinolone antibiotic that inhibits cell division . It is an antibacterial agent that inhibits bacterial DNA polymerase and avian myeloblastoma virus reverse transcriptase . The compound inhibits nucleic acid and protein synthesis in Saccharomyces cerevisiae .
Synthesis Analysis
The synthesis of Nalidixate sodium involves the addition of metal salts to the sodium salt of nalidixic acid, followed by refluxing the mixture for 4.5 hours . In a study, solid-state [Ln(nal)3]·nH2O compounds were synthesized, where Ln represents light trivalent lanthanide (La to Sm, except Pm), nal is nalidixate, and n is the number of water molecules .Molecular Structure Analysis
The molecular formula of Nalidixate sodium is C12H11N2NaO3 . Its molecular weight is 254.22 g/mol . The compound is a naphthyridone, not a quinolone: its ring structure is a 1,8-naphthyridine nucleus that contains two nitrogen atoms .Chemical Reactions Analysis
The thermal behavior of Nalidixate sodium has been studied. The dehydration process occurs in a single step up to 453 K . The thermal decomposition of the anhydrous compounds occurs in three, four, or five consecutive steps, with formation of the respective oxides CeO2, Pr6O11, and Ln2O3 (Ln = La, Nd, and Sm) as final residues .Physical And Chemical Properties Analysis
Nalidixic acid sodium salt is a white to yellow powder . It is soluble at 50mg/ml in water . The dehydration process of sodium nalidixate occurs in a single step up to 442 K, with a corresponding weak endothermic peak in DTA at 431 K .Applications De Recherche Scientifique
Antibacterial Properties and Clinical Applications
Nalidixic acid, a member of the 1,8-naphthyridine derivatives, demonstrates significant antibacterial properties, particularly effective against Gram-negative organisms in urinary tract infections. Early bacteriological, toxicological, and pharmacological studies have emphasized its potential in treating these infections (Barlow, 1963).
Photoactivation and DNA Damage
Research has shown that nalidixic acid, under UVA radiation, can cause damage to DNA, particularly at guanine residues. This process, involving electron transfer from guanine to photoexcited nalidixic acid, raises concerns about its photocarcinogenic potential (Hiraku, Ito, & Kawanishi, 1998).
Chromosome Integrity
Studies have examined the impact of nalidixic acid on human chromosome integrity. Findings suggest that, at various concentrations, nalidixic acid did not cause significant chromosome damage in human leukocytes, which is crucial given its role in affecting DNA synthesis (Stenchever, Powell, & Jarvis, 1970).
Mode of Action
Investigations into the mode of action of nalidixic acid reveal that it does not inhibit various DNA-related enzymes but significantly affects ATP-dependent DNA synthesis in certain bacterial strains, suggesting a unique mechanism of action involving physiological components of DNA synthesis (Pedrini, Geroldi, Siccardi, & Falaschi, 1972).
DNA Synthesis Interruption and Replication
Nalidixic acid has been used to interrupt DNA synthesis in E. coli, leading to premature initiation of chromosome replication. This demonstrates its ability to affect bacterial DNA replication processes (Ward, Hane, & Glaser, 1970).
Analytical Detection and Metabolism
Research has developed methods for the determination of nalidixic acid and its main metabolite in urine samples, utilizing voltammetric methods. This highlights its metabolic process and potential for analytical detection in medical settings (Cabanillas, Cáceres, Cañas, Burguillos, & Díaz, 2007).
Safety And Hazards
Nalidixic acid sodium salt may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause an allergic skin reaction . If swallowed, it can be harmful . Safety measures include washing off immediately with plenty of water for at least 15 minutes if it comes into contact with skin .
Propriétés
IUPAC Name |
sodium;1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3.Na.H2O/c1-3-14-6-9(12(16)17)10(15)8-5-4-7(2)13-11(8)14;;/h4-6H,3H2,1-2H3,(H,16,17);;1H2/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWEXQJSSKQXXSX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)[O-].O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N2NaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50935777 | |
| Record name | 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50935777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nalidixate sodium | |
CAS RN |
15769-77-4 | |
| Record name | Nalidixate sodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015769774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50935777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NALIDIXATE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J17QL41ZAG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B97152.png)
![Benzo[b]thiophen-4-amine](/img/structure/B97154.png)
